molecular formula C12H11NO2 B8473640 1,2,6,7-tetrahydro-3H,5H-benzo[ij]-quinolizine-3,5-dione

1,2,6,7-tetrahydro-3H,5H-benzo[ij]-quinolizine-3,5-dione

Cat. No. B8473640
M. Wt: 201.22 g/mol
InChI Key: KZPJLNIWLBYFEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04530929

Procedure details

The 1,2,3,4-tetrahydro-2-oxo-8-quinolinepropanoic acid (2.1 g, 0.0096 mole) is dissolved in acetic anhydride (10 ml) and the solution is heated to 100° C. for one hour. Excess acetic anhydride is removed at reduced pressure and the residual anhydride is removed by addition of toluene and repeated concentration. The solid is recrystallized from ethyl acetate to yield pure 1,2,6,7-tetrahydro-3H,5H-benzo[ij]quinolizine-3,5-dione, mp 136°-140° C.
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH2:11][CH2:10][C:9]2[C:4](=[C:5]([CH2:12][CH2:13][C:14]([OH:16])=O)[CH:6]=[CH:7][CH:8]=2)[NH:3]1>C(OC(=O)C)(=O)C>[CH2:10]1[C:9]2=[CH:8][CH:7]=[CH:6][C:5]3=[C:4]2[N:3]([C:14](=[O:16])[CH2:13][CH2:12]3)[C:2](=[O:1])[CH2:11]1

Inputs

Step One
Name
Quantity
2.1 g
Type
reactant
Smiles
O=C1NC2=C(C=CC=C2CC1)CCC(=O)O
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Excess acetic anhydride is removed at reduced pressure
CUSTOM
Type
CUSTOM
Details
the residual anhydride is removed by addition of toluene
CONCENTRATION
Type
CONCENTRATION
Details
concentration
CUSTOM
Type
CUSTOM
Details
The solid is recrystallized from ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
C1CC(N2C(CCC3=C2C1=CC=C3)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.